N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide
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Overview
Description
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is a compound that belongs to the class of amide compounds. It is also known as TAK-659 and is used in scientific research for various purposes.
Mechanism of Action
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide works by selectively inhibiting the activity of BTK. BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK prevents the activation of B cells and the production of antibodies, which can lead to the death of cancerous B cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to be effective in the treatment of various B cell malignancies, including CLL and NHL. It has also been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, it has been shown to have minimal toxicity and good oral bioavailability.
Advantages and Limitations for Lab Experiments
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which makes it a useful tool for studying the role of BTK in various biological processes. It also has minimal toxicity and good oral bioavailability, which makes it a suitable compound for in vivo studies. However, one limitation of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is that it is a relatively new compound, and more research needs to be done to fully understand its potential uses and limitations.
Future Directions
There are several future directions for the use of N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide. One potential direction is the development of new therapies for B cell malignancies, such as CLL and NHL. Another potential direction is the development of new therapies for autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide could be used as a tool for studying the role of BTK in various biological processes, which could lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-methylpyridine with sodium hydride to form 2-methylpyridine. The second step involves the reaction of 2-methylpyridine with 4-bromobenzyl alcohol to form 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol. The third step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]benzyl alcohol with 1-bromo-3-chloropropane to form 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol. The final step involves the reaction of 4-[(2-methylpyridin-4-yl)methoxy]-3-(piperidin-1-yl)propyl alcohol with acetic anhydride to form N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide.
Scientific Research Applications
N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is used in scientific research for various purposes. It is primarily used as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that is involved in the development and activation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide is also being studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-21(9-10-22-16)26-15-19-4-3-11-24(14-19)13-18-5-7-20(8-6-18)23-17(2)25/h5-10,12,19H,3-4,11,13-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSECXZVGKJADGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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